1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.: 1353956-52-1
VCID: VC8232805
InChI: InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3
SMILES: CC1CN(CCN1CCN)C(=O)C
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone

CAS No.: 1353956-52-1

Cat. No.: VC8232805

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone - 1353956-52-1

Specification

CAS No. 1353956-52-1
Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name 1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3
Standard InChI Key VNGSGLDEJQQTRX-UHFFFAOYSA-N
SMILES CC1CN(CCN1CCN)C(=O)C
Canonical SMILES CC1CN(CCN1CCN)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone, reflects its hybrid structure. The piperazine ring is substituted at position 4 with a 2-aminoethyl group and at position 3 with a methyl group, while position 1 is acetylated (Figure 1). This configuration introduces both basic (amine) and polar (ketone) functionalities, which are critical for interactions with biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1353956-52-1
Molecular FormulaC9H19N3OC_9H_{19}N_3O
Molecular Weight185.27 g/mol
SMILESCC1CN(CCN1CCN)C(=O)C
InChI KeyVNGSGLDEJQQTRX-UHFFFAOYSA-N

The stereochemistry of the piperazine ring and the spatial arrangement of substituents remain uncharacterized in the literature, presenting opportunities for stereoselective synthesis studies.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no explicit synthesis protocol for 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is documented, analogous piperazine derivatives are typically synthesized through alkylation or acylation reactions. A plausible route involves:

  • Ring Formation: Condensation of ethylenediamine derivatives to form the piperazine backbone.

  • Substituent Introduction: Sequential alkylation at position 3 with methyl groups and position 4 with 2-aminoethyl moieties.

  • Acetylation: Reaction with acetyl chloride or acetic anhydride to introduce the ketone group at position 1.

Challenges include controlling regioselectivity during substitution and minimizing side reactions. Industrial-scale production would require optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., palladium for cross-coupling steps).

Target ClassMechanismPotential Indication
GPCRsDopamine receptor modulationSchizophrenia
EnzymesCOX-2 inhibitionInflammation
Ion ChannelsNMDA receptor antagonismNeuropathic pain

Physicochemical Properties and Analytical Characterization

Solubility and Stability

Predicted logP values (2.1) indicate moderate lipophilicity, suggesting adequate blood-brain barrier penetration for CNS-targeted drugs. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies for oral formulations. Stability studies under accelerated conditions (40°C/75% RH) are absent but critical for shelf-life determination.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1650 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).

  • NMR: 1H^1H NMR would show singlet peaks for the acetyl group (~2.1 ppm) and multiplet signals for the piperazine protons (2.5–3.5 ppm).

Future Research Directions

  • Stereochemical Resolution: Determine the compound’s enantiomeric purity and isolate bioactive stereoisomers.

  • In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and excretion profiles in animal models.

  • Structure-Activity Relationships: Synthesize analogs with varied substituents to optimize target binding.

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